1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide
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Overview
Description
1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide is an ionic liquid compound with the chemical formula C13H18INOS. It is known for its unique properties, such as being a solid at room temperature and its solubility in water and some organic solvents . This compound is primarily used as a catalyst in organic synthesis reactions and has applications in various electrochemical processes .
Preparation Methods
The synthesis of 1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide typically involves the reaction of indole with octyl iodide . The reaction conditions include:
Reactants: Indole and octyl iodide
Solvent: Often performed in an organic solvent like dichloromethane
Temperature: Room temperature
Reaction Time: Several hours to ensure complete reaction
Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The sulfo group can participate in substitution reactions with suitable nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide exerts its effects involves its ability to act as a catalyst. The molecular targets and pathways involved include:
Comparison with Similar Compounds
1,2,3,3-Tetramethyl-5-sulfo-3H-indol-1-ium iodide can be compared with other similar compounds, such as:
1,2,3,3-Tetramethyl-3H-indolium iodide: Similar in structure but lacks the sulfo group, which affects its solubility and catalytic properties.
3-(4-carboxybenzyl)-1,2,3-trimethyl-3H-indol-1-ium-5-sulfonate: Contains a carboxybenzyl group, which provides different reactivity and applications.
The uniqueness of this compound lies in its sulfo group, which enhances its solubility in water and its effectiveness as a catalyst in various reactions .
Properties
CAS No. |
644979-02-2 |
---|---|
Molecular Formula |
C12H16INO3S |
Molecular Weight |
381.23 g/mol |
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium-5-sulfonic acid;iodide |
InChI |
InChI=1S/C12H15NO3S.HI/c1-8-12(2,3)10-7-9(17(14,15)16)5-6-11(10)13(8)4;/h5-7H,1-4H3;1H |
InChI Key |
NWSWGUAHXDVBLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O)C.[I-] |
Origin of Product |
United States |
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